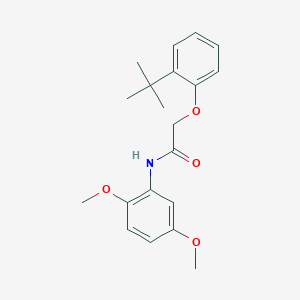

2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "TBDA" and is primarily used in the field of neuroscience.

Aplicaciones Científicas De Investigación

Chemoselective Acetylation

Chemoselective acetylation of aminophenols into acetamides, such as N-(2-hydroxyphenyl)acetamide, is pivotal in synthesizing antimalarial drugs. Vinyl acetate emerged as the optimal acyl donor for irreversible monoacetylation, showcasing a kinetically controlled synthesis. The process was optimized by varying acyl donors, agitation speeds, solvents, catalyst loadings, mole ratios, and temperatures, underlining the significance of chemoselective acetylation in drug synthesis (Deepali B Magadum & G. Yadav, 2018).

Bioactive Compound Formation

The transformation of 2-aminophenol into bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers reveals an alternative pathway to phytotoxic metabolites. This process, involving various microorganisms, leads to the production of novel bioactive compounds with potential applications in agriculture and pharmaceuticals (Sergey Girel et al., 2022).

Antioxidant Activity Enhancement

The enzymatic modification of 2,6-dimethoxyphenol for dimer synthesis with enhanced antioxidant capacity underscores the potential of utilizing phenolic compounds beyond their traditional roles. Laccase-mediated oxidation in aqueous-organic media produced dimers with significantly higher antioxidant activities, suggesting their application as bioactive compounds in health and food industries (O. E. Adelakun et al., 2012).

Anticancer, Anti-Inflammatory, and Analgesic Properties

The synthesis of 2-(substituted phenoxy) acetamide derivatives has been explored for their potential anticancer, anti-inflammatory, and analgesic properties. These derivatives, developed through the Leuckart synthetic pathway, have shown promising results against various cancer cell lines and in models of inflammation and pain, indicating their therapeutic potential (P. Rani et al., 2014).

Neuroprotective Antioxidant Development

A mix-and-match strategy led to the development of a neuroprotective antioxidant, highlighting the potential of combining known drugs with radical scavenger moieties for treating neurodegenerative conditions. This approach not only provides insights into drug design but also opens avenues for the development of new therapeutic strategies (V. Kenche et al., 2013).

Propiedades

IUPAC Name |

2-(2-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-20(2,3)15-8-6-7-9-17(15)25-13-19(22)21-16-12-14(23-4)10-11-18(16)24-5/h6-12H,13H2,1-5H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJYFXPJSZNOHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(3-methylisoxazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5529255.png)

![2-amino-4-(2-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5529281.png)

![1-[6-methyl-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-quinolinyl]-3-piperidinol](/img/structure/B5529290.png)

![[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(4-methoxy-3-nitrobenzyl)oxime](/img/structure/B5529292.png)

![4-[(4-methoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5529307.png)

![2-(2-methylphenoxy)-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}acetohydrazide](/img/structure/B5529321.png)

![N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5529325.png)

![1-benzyl-4-[(3-methoxyphenyl)acetyl]-1,4-diazepan-6-ol](/img/structure/B5529343.png)

![2-{[(2-bromophenoxy)acetyl]amino}benzamide](/img/structure/B5529349.png)

![2-[4-(4-morpholinylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5529354.png)

![N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5529362.png)